molecular formula C18H14N4 B6432222 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole CAS No. 2548989-45-1

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

Cat. No.: B6432222
CAS No.: 2548989-45-1
M. Wt: 286.3 g/mol
InChI Key: ATBVDMFEPQURNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with phenyl and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the cycloaddition of azides and alkynes. One common method involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction typically proceeds under mild conditions, often in the presence of a copper(I) catalyst and a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles.

Scientific Research Applications

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4-diphenyl-1H-1,2,3-triazole: Lacks the pyrrole group, which may affect its biological activity and electronic properties.

    5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Lacks the phenyl groups, which can influence its solubility and reactivity.

Uniqueness

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the combination of phenyl and pyrrole substituents on the triazole ring. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1,4-diphenyl-5-pyrrol-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBVDMFEPQURNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.